Levodopa vs. Dopamine Agonists: Superior Motor Efficacy Quantified by UPDRS
In a 4-year head-to-head clinical trial (CALM-PD), levodopa provided significantly greater improvement in motor symptoms compared to the dopamine agonist pramipexole, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) [1]. This difference in efficacy is a critical differentiator when selecting a primary therapy for symptomatic control.
| Evidence Dimension | Change in UPDRS score from baseline (mean improvement) |
|---|---|
| Target Compound Data | 3.6 units |
| Comparator Or Baseline | Pramipexole: -0.98 units (a worsening) |
| Quantified Difference | 4.58 units (net benefit for levodopa) |
| Conditions | 4-year, randomized, double-blind, controlled trial in 301 patients with early Parkinson's disease. |
Why This Matters
For procurement decisions in early-stage Parkinson's disease management, this data demonstrates that levodopa is the superior choice for achieving maximal motor symptom control.
- [1] Holloway RG, Shoulson I, Fahn S, et al. (2004). Pramipexole vs levodopa as initial treatment for Parkinson disease: a 4-year randomized controlled trial. Archives of Neurology, 61(7), 1044-1053. View Source
